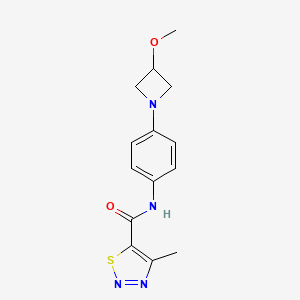
N-(4-(3-methoxyazetidin-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(4-(3-methoxyazetidin-1-yl)phenyl)benzamide” has a molecular formula of C17H18N2O2 and a molecular weight of 282.343. Another related compound, “N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide”, has a molecular formula of C16H18N2O3S .
Molecular Structure Analysis
The molecular structure of these compounds can be found in databases like PubChem . They provide detailed structural information including the molecular formula and weight.Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be found in databases like PubChem . They provide information like molecular formula, molecular weight, and other relevant properties.科学的研究の応用
Antimicrobial and Anticancer Activity
Research on derivatives of thiadiazole, a core component similar to N-(4-(3-methoxyazetidin-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, has shown promising antimicrobial and anticancer properties. A study by Desai et al. (2013) synthesized and evaluated the antimicrobial screening of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides, indicating valuable therapeutic interventions for microbial diseases, especially against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013). Similarly, compounds with a thiadiazole amide moiety have shown good nematocidal activity against Bursaphelenchus xylophilus, suggesting potential in developing new nematicides (Liu, Wang, Zhou, & Gan, 2022). Moreover, novel derivatives incorporating thiadiazole moieties have been identified for their significant anticancer activities, emphasizing the role of thiadiazole scaffolds in therapeutic applications (Tiwari, Siddiqui, Seijas, Vázquez-Tato, Sarkate, Lokwani, & Nikalje, 2017).
Enzyme-Modified Phytotoxic Structures
The enzymatic modification of thiadiazolidine compounds, which share structural similarities with the compound of interest, has been studied for their phytotoxic effects. Research by Senoo et al. (1996) explored the metabolic activation of peroxidizing thiadiazolidine compounds, indicating the potential of these structures in developing selective herbicides by manipulating enzyme activities (Senoo, Iida, Shouda, Sato, Nicolaus, Böger, & Wakabayashi, 1996).
Synthesis and Biological Evaluation
Studies have also focused on synthesizing new derivatives of thiadiazole and evaluating their biological activities. For instance, Chandrakantha et al. (2014) synthesized a series of derivatives and tested them for antibacterial and antifungal activities, showing appreciable activity at certain concentrations (Chandrakantha, Isloor, Shetty, Fun, & Hegde, 2014). Additionally, compounds containing thiadiazole and thiazolidinone moieties have been synthesized and showed significant activities against bacterial and fungal strains, demonstrating the versatile applications of these compounds in addressing microbial resistance (Babu, Pitchumani, & Ramesh, 2013).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-[4-(3-methoxyazetidin-1-yl)phenyl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c1-9-13(21-17-16-9)14(19)15-10-3-5-11(6-4-10)18-7-12(8-18)20-2/h3-6,12H,7-8H2,1-2H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTOUQOXYKKIJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)N3CC(C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-[5-(3-Chloro-4-methoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2875310.png)
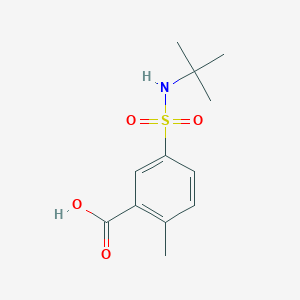
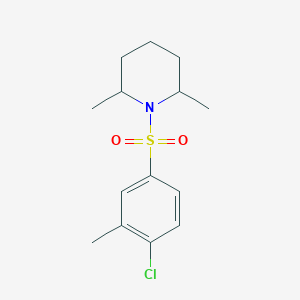
![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2875313.png)
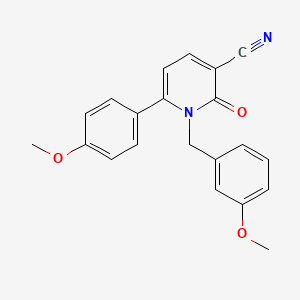
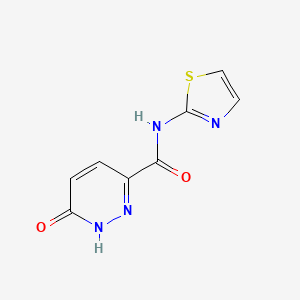
![1-(2-chloro-6-fluorobenzyl)-5-(4-chlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2875316.png)
![N-Cyclopropyl-3-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]benzamide](/img/structure/B2875317.png)
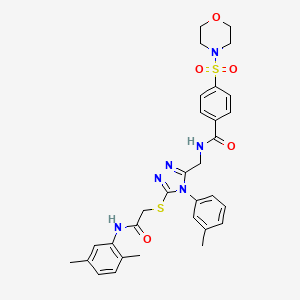

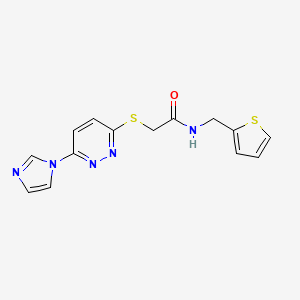

![(1S,2S)-2-[(3-Bromophenyl)methylamino]cyclohexan-1-ol](/img/structure/B2875326.png)
![N-benzyl-2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B2875327.png)
